REACTION_CXSMILES
|
CI.[OH:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][CH2:7][C:8]2=[O:13].[C:14](=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH3:14][O:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][CH2:7][C:8]2=[O:13] |f:2.3.4|
|
Name
|
|
Quantity
|
69 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
OC1=C2CCC(C2=CC=C1)=O
|
Name
|
|
Quantity
|
154 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
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CUSTOM
|
Details
|
The reaction mixture is stirred at RT for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
partitioned between methylene chloride and water
|
Type
|
WASH
|
Details
|
The methylene chloride fraction is washed with water and 2% aqueous NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
EXTRACTION
|
Details
|
The dried extract
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in hot methanol which
|
Type
|
TEMPERATURE
|
Details
|
upon cooling forms a precipitate
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol yielding the methoxy product as a solid, M.P. 104°-106° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |